molecular formula C8H4ClF3N2 B1581031 2-chloro-6-(trifluoromethyl)-1H-benzimidazole CAS No. 86604-86-6

2-chloro-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B1581031
CAS No.: 86604-86-6
M. Wt: 220.58 g/mol
InChI Key: CZQXWSPZVZKNRM-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by the presence of a benzimidazole core substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)aniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Electrophilic Substitution: Reagents such as bromine, chlorosulfonic acid, or nitric acid under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

  • Substituted benzimidazoles with various functional groups depending on the nucleophile used.
  • Halogenated derivatives from electrophilic substitution.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    2-Chloro-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)-1H-benzimidazole:

    2-Bromo-6-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of the chlorine and trifluoromethyl groups, which confer distinct chemical properties and potential for diverse applications. The trifluoromethyl group enhances its stability and lipophilicity, while the chlorine atom provides a site for further functionalization.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQXWSPZVZKNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320327
Record name 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-86-6
Record name 86604-86-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the dihydrobenzoimidazol-2-one from step (b) above (2.02 g, 10 mmol) in POCl3 (30 mL) was heated at 95° C. for 16 h. The reaction mixture was cooled to room temperature, the solvent was removed in vacuo and the resulting oily residue subjected to azeotropic distillation with toluene (3×50 mL) at 50° C. The crude product was dissolved in EtOAc (50 mL), washed with brine (10 mL) then dried over Na2SO4 and filtered. The solvent was removed in vacuo and the residue was recrystallized from EtOAc/hexane to give the title compound.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-chloro-6-(trifluoromethyl)-1H-benzimidazole synthesized according to the research?

A1: The research outlines the synthesis of this compound as a starting material for further derivatization. It is obtained via a two-step process:

  1. Formation of the benzimidazolone derivative: 4-Trifluoromethyl-o-phenylenediamine reacts with 1,1′-carbonyldiimidazole to yield the corresponding benzimidazolone derivative. []
  2. Chlorination: The benzimidazolone derivative is then converted to this compound. The specific reagents and conditions for this chlorination step are not detailed in the abstract. []

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